2-(benzylsulfonyl)-N-(3,5-dichlorophenyl)acetamide

TRPV1 antagonism Capsaicin-induced activation Pain research

2-(Benzylsulfonyl)-N-(3,5-dichlorophenyl)acetamide (CAS 885906-74-1) is a sulfonamide-based small molecule that acts as a potent antagonist of the transient receptor potential vanilloid type 1 (TRPV1) channel. This compound belongs to the benzylsulfonyl acetamide class and exhibits high in vitro potency against human TRPV1, with reported IC50 values ranging from 7 to 15 nM across distinct activation modalities.

Molecular Formula C15H13Cl2NO3S
Molecular Weight 358.23
CAS No. 885906-74-1
Cat. No. B2847490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzylsulfonyl)-N-(3,5-dichlorophenyl)acetamide
CAS885906-74-1
Molecular FormulaC15H13Cl2NO3S
Molecular Weight358.23
Structural Identifiers
SMILESC1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=CC(=CC(=C2)Cl)Cl
InChIInChI=1S/C15H13Cl2NO3S/c16-12-6-13(17)8-14(7-12)18-15(19)10-22(20,21)9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,18,19)
InChIKeyNXIGTHBWZUDSDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzylsulfonyl)-N-(3,5-dichlorophenyl)acetamide (CAS 885906-74-1): A Potent and Multimodal TRPV1 Antagonist for Pain and Inflammation Research


2-(Benzylsulfonyl)-N-(3,5-dichlorophenyl)acetamide (CAS 885906-74-1) is a sulfonamide-based small molecule that acts as a potent antagonist of the transient receptor potential vanilloid type 1 (TRPV1) channel [1]. This compound belongs to the benzylsulfonyl acetamide class and exhibits high in vitro potency against human TRPV1, with reported IC50 values ranging from 7 to 15 nM across distinct activation modalities [1]. It is primarily employed as a chemical probe in pain, inflammation, and TRP channel pharmacology studies.

Why 2-(Benzylsulfonyl)-N-(3,5-dichlorophenyl)acetamide Cannot Be Substituted with Other TRPV1 Antagonists


Substitution of 2-(benzylsulfonyl)-N-(3,5-dichlorophenyl)acetamide with another in-class TRPV1 antagonist is inadvisable due to substantial inter-compound variability in potency, multimodal inhibition profile, and species selectivity [1]. TRPV1 antagonists exhibit a wide range of IC50 values—spanning three orders of magnitude—and divergent capacities to block channel activation by capsaicin, low pH, heat, and endogenous ligands [1]. Simply replacing this compound with a less potent or modally restricted antagonist can lead to incomplete channel blockade, compromised assay sensitivity, and irreproducible in vivo findings. The quantitative evidence below delineates precisely where this compound differentiates itself from common comparators.

Quantitative Differentiation of 2-(Benzylsulfonyl)-N-(3,5-dichlorophenyl)acetamide Against Benchmark TRPV1 Antagonists


Superior Potency Against Capsaicin-Induced hTRPV1 Activation: 80-Fold Improvement Over Capsazepine

2-(Benzylsulfonyl)-N-(3,5-dichlorophenyl)acetamide exhibits an IC50 of 7 nM against capsaicin-induced hTRPV1 activation in HEK293 cells, representing an 80-fold improvement in potency over the classical TRPV1 antagonist capsazepine (IC50 = 562 nM) [1]. This potency advantage is also maintained relative to AMG 9810 (IC50 = 24.5 nM), with the target compound showing approximately 3.5-fold higher affinity .

TRPV1 antagonism Capsaicin-induced activation Pain research

Potent Inhibition of Endogenous Ligand-Induced TRPV1 Activation: 1.6-Fold Superiority Over AMG 9810

The compound antagonizes hTRPV1 activation induced by the endogenous ligand N-arachidonoyl-dopamine (NADA) with an IC50 of 15 nM [1]. This value is 1.6-fold lower (more potent) than the IC50 of AMG 9810 (24.5 nM) against the same modality . Blockade of endogenous ligand activation is critical for modeling pathophysiological states where TRPV1 is sensitized by inflammatory mediators.

Endogenous ligand antagonism N-arachidonoyl-dopamine TRPV1

Multimodal Antagonism: Inhibition of Both Capsaicin- and Acid-Induced hTRPV1 Activation

2-(Benzylsulfonyl)-N-(3,5-dichlorophenyl)acetamide demonstrates confirmed antagonism against low pH (acid)-induced hTRPV1 activation in calcium influx assays [1]. This multimodal profile is not universal among TRPV1 antagonists; for instance, capsazepine exhibits weak acid-induced blockade (IC50 ~7.8 μM) [2]. While quantitative IC50 data for acid-induced inhibition by this compound is not publicly available, the qualitative activity establishes a broader inhibitory profile than many single-modality antagonists.

Multimodal antagonism Low pH activation TRPV1

Optimal Research and Procurement Scenarios for 2-(Benzylsulfonyl)-N-(3,5-dichlorophenyl)acetamide


High-Sensitivity In Vitro Screening for TRPV1 Antagonists

Due to its sub-10 nM potency against capsaicin-induced hTRPV1 activation [1], this compound serves as an ideal positive control or reference standard in high-throughput screening campaigns. Its high affinity ensures robust signal-to-noise ratios even at low concentrations, reducing compound consumption and minimizing vehicle-related artifacts.

Investigating Endogenous TRPV1 Signaling in Inflammatory Pain Models

The compound's potent inhibition of N-arachidonoyl-dopamine-induced TRPV1 activation (IC50 = 15 nM) [2] makes it particularly valuable for studying the contribution of endogenous TRPV1 agonists to inflammatory hyperalgesia. Its 1.6-fold superiority over AMG 9810 in this modality translates to more complete channel blockade at physiologically relevant concentrations.

Dual-Modality TRPV1 Blockade in Acidic Microenvironments

In models of tissue acidosis (e.g., ischemia, inflammation), TRPV1 is activated by both protons and inflammatory mediators. The compound's confirmed antagonism of low pH-induced hTRPV1 activation [3]—coupled with its high potency against capsaicin—provides a more comprehensive blockade than antagonists restricted to capsaicin-only inhibition. This is critical for translational studies where pH-driven nociception plays a key role.

Chemical Probe for SAR Studies of Benzylsulfonyl Acetamide TRPV1 Antagonists

As a representative member of the benzylsulfonyl acetamide chemotype with well-characterized in vitro pharmacology [4], this compound serves as a benchmark for structure-activity relationship (SAR) campaigns. Its potency metrics provide a quantitative baseline against which newly synthesized analogs can be compared, facilitating rational optimization of next-generation TRPV1 antagonists.

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